

The Discovery, Isolation, and Biological Activity of Ternatin B from Clitoria ternatea

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Clitoria ternatea, commonly known as the butterfly pea, is a plant recognized for its vibrant blue flowers. These petals owe their intense coloration to a group of polyacylated anthocyanins known as ternatins.[1][2] The unique and complex structure of these ternatins contributes to their remarkable stability, making them of significant interest for applications in the food and pharmaceutical industries.[3] This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of a specific class of these compounds, the **Ternatin B** series, with a focus on their potential as therapeutic agents.

The ternatins are structurally based on a delphinidin core, which is polyacylated with p-coumaric acid and glycosylated with glucose moieties.[4][5] They are categorized into several series, including A, B, C, and D, based on their acylation and glycosylation patterns.[1][5] The **Ternatin B** group, which includes **Ternatin B**1, B2, B3, and B4, represents a significant portion of the total ternatin content in C. ternatea flowers.[1][5] Beyond their function as natural colorants, ternatins have demonstrated potent anti-inflammatory and antioxidant properties.[6] Notably, research has indicated that ternatin anthocyanins can inhibit the nuclear factor-kappa B (NF-kB) signaling pathway, a key regulator of the inflammatory response. This guide will detail the methodologies for extracting and isolating **Ternatin B** and explore the molecular mechanism of its anti-inflammatory action.



Experimental Protocols Extraction of Total Ternatins from Clitoria ternatea Petals

This protocol outlines a general method for the extraction of the crude ternatin mixture from fresh or dried butterfly pea flowers.

Materials:

- Fresh or freeze-dried Clitoria ternatea petals
- Methanol:water (60:40, v/v)[7]
- Sonicator[7]
- Centrifuge[7]
- Rotary evaporator
- Filtration apparatus (e.g., PVDF syringe filter, 0.2 μm)[7]

Procedure:

- Sample Preparation: Fresh petals should be washed and blotted dry. Freeze-dried petals can be used directly.[4]
- Extraction: Macerate 5 g of the petal material in 50 mL of methanol:water (60:40, v/v).[7]
- Sonication: Sonicate the mixture for 60 minutes at room temperature.[7]
- Centrifugation: Centrifuge the slurry at 16,000 × g for 30 minutes to pellet the solid material.
 [7]
- Supernatant Collection: Carefully decant and collect the supernatant containing the ternatin extract.



- Solvent Evaporation: Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
- Filtration: Re-dissolve the crude extract in a minimal amount of the extraction solvent and filter it through a 0.2 μm PVDF syringe filter to remove any remaining particulate matter.[7] The resulting solution is the crude ternatin extract.

Purification of Ternatin B

This section describes a multi-step chromatographic approach for the purification of the **Ternatin B** fraction from the crude extract.

2.1. Solid-Phase Extraction (SPE) for Preliminary Purification

Materials:

- Crude ternatin extract
- C18 solid-phase extraction cartridges[7]
- Methanol[7]
- Deionized water[7]

Procedure:

- Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with methanol followed by deionized water.
- Sample Loading: Load the crude ternatin extract onto the conditioned cartridge.
- Washing: Wash the cartridge with deionized water to remove highly polar impurities.
- Elution: Elute the ternatin fraction with methanol.[7]
- Concentration: Concentrate the eluted fraction using a rotary evaporator to yield a partially purified ternatin mixture.
- 2.2. Preparative High-Performance Liquid Chromatography (HPLC) for Isolation of Ternatin B



This protocol provides a general framework for the separation of individual **Ternatin B** compounds. Optimization of the gradient and other parameters may be necessary depending on the specific HPLC system and column used.

Instrumentation and Materials:

- Preparative HPLC system with a Diode Array Detector (DAD)
- Preparative C18 column (e.g., Zorbaz Eclipse C18)[7]
- Mobile Phase A: Water with 0.1% formic acid[7]
- Mobile Phase B: Acetonitrile with 0.1% formic acid[7]
- Partially purified ternatin mixture

Procedure:

- Sample Preparation: Dissolve the partially purified ternatin mixture in a small volume of the initial mobile phase composition.
- Chromatographic Conditions:
 - Column: Preparative C18 column[7]
 - Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A suggested starting gradient could be: 0-30 min, 5% to 45% B; 30-35 min, 45% B; 35-40 min, 45% to 5% B.[8]
 - Flow Rate: To be optimized for the preparative column.
 - Detection: Monitor the elution profile at 535 nm.[7]
 - Injection Volume: To be optimized based on the column dimensions and sample concentration.
- Fraction Collection: Collect the fractions corresponding to the peaks of the Ternatin B compounds based on the chromatogram.



- Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC-MS.
- Lyophilization: Lyophilize the pure fractions to obtain the isolated Ternatin B compounds as a powder.

Quantitative Data

The following tables summarize quantitative data related to the extraction and composition of ternatins from Clitoria ternatea.

Table 1: Comparison of Extraction Methods for Total Anthocyanin Content (TAC)

Extraction Method	Solvent	Total Anthocyanin Content (mg/g dry weight)	Reference
Maceration	50% Ethanol	Not specified, but yield increased by 16- 247% over conventional methods	[4]
Ultrasound-Assisted	Water	1.126 (delphinidin-3- O-glucoside equivalent)	[3]
Conventional	Ethanol	0.325 (delphinidin-3- O-glucoside equivalent)	[3]
Soxhlet	70% Ethanol	Highest extractive value (89%)	[9]

Table 2: Relative Abundance of Different Ternatin Series in C. ternatea Flower Extract



Ternatin Series	Relative Abundance (%)	Reference
Α	Present	[1][5]
В	Present	[1][5]
С	Present	[1][5]
D	Present	[1][5]

Note: Specific percentages vary depending on the plant variety and extraction method.

Table 3: Spectroscopic Data for Ternatin Extract

рН	Wavelength of Maximum Absorbance (λmax)	Color	Reference
< 3	548 nm	Magenta	[10]
4 - 8	576 nm - 622 nm	Blue/Green	[10]
> 8	380 - 400 nm (increase in absorbance)	Yellowish	[10]

Visualizations Experimental Workflow

Caption: Workflow for the isolation of **Ternatin B**.

Inhibition of NF-kB Signaling Pathway by Ternatin B

Caption: **Ternatin B** inhibits NF-кВ signaling.

Conclusion

The ternatins, particularly the **Ternatin B** series from Clitoria ternatea, represent a promising class of natural compounds with significant therapeutic potential. Their inherent stability and



demonstrated anti-inflammatory activity, mediated through the inhibition of the NF-kB signaling pathway, make them attractive candidates for further investigation in drug discovery and development. The methodologies outlined in this guide provide a foundation for the extraction, isolation, and characterization of these bioactive molecules. Further research focusing on optimizing purification protocols, elucidating the precise molecular interactions with signaling pathway components, and conducting in vivo efficacy studies is warranted to fully realize the therapeutic potential of **Ternatin B**.

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